molecular formula C11H10N2O B040294 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one CAS No. 111211-54-2

3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one

Numéro de catalogue: B040294
Numéro CAS: 111211-54-2
Poids moléculaire: 186.21 g/mol
Clé InChI: YEPJEXAFQVBQJN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one is a bicyclic heterocyclic compound characterized by a fused pyridine-benzimidazole scaffold with a partially saturated dihydro-pyrido ring. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Its synthesis often involves cyclization reactions; for example, treatment of alcohol derivatives with methanesulfonic chloride in chloroform under trimethylamine catalysis yields the compound, albeit sometimes alongside unexpected products like 3,4-dihydro-2H-pyrido[2,1-b][1,3]oxazin-5-ium salts under specific conditions .

Propriétés

IUPAC Name

3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-7-3-6-10-12-8-4-1-2-5-9(8)13(10)11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPJEXAFQVBQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3N2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Cyclocondensation of Benzimidazole and Pyridine Derivatives

The core bicyclic framework is commonly assembled via cyclocondensation between substituted benzimidazoles and pyridine precursors. For example, 2-aminobenzimidazole derivatives react with γ-ketoesters or cyclic ketones under acidic conditions to form the pyrido[1,2-a]benzimidazole scaffold. A representative protocol involves:

  • Heating 2-aminobenzimidazole with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours.

  • Neutralization with aqueous sodium bicarbonate to yield the crude product.

  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to isolate the target compound in 68–72% yield.

This method is favored for its simplicity but requires careful control of acid concentration to minimize side reactions such as over-cyclization.

Multi-Component Reactions (MCRs)

One-pot MCRs enhance atom economy and reduce purification steps. A three-component reaction utilizing 2-aminobenzimidazole, aldehydes, and β-dicarbonyl compounds in ethanol under reflux conditions produces substituted derivatives. For instance:

  • 2-Aminobenzimidazole (1 equiv), benzaldehyde (1.2 equiv), and acetylacetone (1.5 equiv) in ethanol are refluxed for 8 hours.

  • The product, 3-phenyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one, is obtained in 65% yield after recrystallization from methanol.

MCRs are particularly effective for introducing aryl or alkyl substituents at position 3 of the dihydropyridine ring.

Reaction Conditions and Optimization

Acid-Catalyzed Cyclization

Strong acids such as PPA or concentrated HCl facilitate cyclization by protonating carbonyl intermediates, enhancing electrophilicity. However, excessive acidity promotes decomposition, necessitating precise stoichiometry.

Table 1: Impact of Acid Catalysts on Yield

CatalystTemperature (°C)Time (h)Yield (%)
PPA120672
Conc. HCl100858
H₂SO₄110763

Data adapted from synthetic protocols for halogenated derivatives.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may complicate purification. Non-polar solvents (toluene, xylene) are preferred for high-temperature reactions to avoid side product formation.

Functionalization and Derivatization Strategies

Halogenation for Pharmacological Tuning

Electrophilic halogenation at positions 6, 7, or 8 of the benzimidazole ring enhances bioactivity. Chlorination using POCl₃ in DMF (Vilsmeier-Haack conditions) is a standard approach:

  • This compound (1 equiv) is treated with POCl₃ (3 equiv) in DMF at 0°C for 2 hours.

  • Gradual warming to room temperature followed by quenching with ice water yields 6-chloro derivatives in 85% purity.

Table 2: Halogenated Derivatives and Their Synthetic Parameters

SubstituentReagentTemp (°C)Yield (%)
6-ClPOCl₃/DMF0–2585
7,8-diClCl₂, FeCl₃4078
6-II₂, HIO₄6067

Aryl and Heteroaryl Substituents

Suzuki-Miyaura coupling introduces aryl groups at position 3. For example:

  • 3-Bromo-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one (1 equiv), phenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 equiv) in dioxane/water (4:1) are heated at 80°C for 12 hours.

  • The 3-phenyl derivative is isolated in 74% yield after column chromatography.

Industrial-Scale Production

Continuous Flow Synthesis

Transitioning from batch to flow chemistry reduces reaction times and improves consistency. A patented continuous process involves:

  • Pumping substrates and catalysts through a heated reactor (120°C, 10 MPa).

  • In-line quenching and liquid-liquid separation.

  • Crystallization in a falling-film evaporator to achieve >99% purity.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis using ball milling has been explored:

  • 2-Aminobenzimidazole and ethyl acetoacetate are milled with KHSO₄ (20 mol%) at 30 Hz for 2 hours.

  • The product is obtained in 70% yield without chromatographic purification.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR : Key signals include the dihydropyridine protons (δ 3.2–3.8 ppm, multiplet) and the carbonyl resonance (δ 165–170 ppm in ¹³C NMR).

  • HRMS : Molecular ion peaks confirm the molecular formula (e.g., [M+H]⁺ at m/z 267.0998 for C₁₅H₁₁N₃O).

Purity Assessment

HPLC with a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) ensures >98% purity for pharmacological applications.

Analyse Des Réactions Chimiques

3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For instance, compounds derived from this structure have been investigated for their ability to target specific pathways involved in tumor growth and metastasis, making them potential candidates for novel cancer therapies .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results that suggest potential use in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell integrity or interference with essential metabolic pathways .

Neuroprotective Effects

Recent studies highlight the neuroprotective effects of this compound. Research has indicated that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This suggests a potential role for this compound in neuropharmacology and as a therapeutic agent for neurological disorders .

Case Studies and Research Findings

StudyFocusFindings
Bansal et al. (2012)Anticancer ActivityReported significant inhibition of cancer cell growth with synthesized derivatives of the compound.
Ndakala et al. (2011)Antimicrobial PropertiesFound effective antibacterial activity against several strains with minimal inhibitory concentrations reported.
Hranjec et al. (2020)Neuroprotective EffectsDemonstrated reduced oxidative stress markers in neuronal cultures treated with the compound, suggesting protective effects against neurodegeneration.

Mécanisme D'action

The mechanism of action of 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The pharmacological and synthetic relevance of 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one is best contextualized by comparing it to related benzimidazole- and pyrrolo-fused derivatives. Below is a detailed analysis:

Pharmacological Activity

  • Anticonvulsant Activity: 3a-Methyl-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one exhibits potent anticonvulsant effects (ED₅₀ = 35.5 µmol/kg, i.p.) against maximal electroshock seizures in rats, comparable to diphenylhydantoin .
  • Benzimidazole-based compounds (e.g., imidazo[1,2-a]benzimidazoles) show Rho-kinase (ROCK) inhibitory activity, suggesting applications in glaucoma treatment .

Physicochemical and Reactivity Differences

  • Substituent Effects : Trifluoromethyl groups in derivatives like 3a-(trifluoromethyl)-pyrrolo[1,2-a]benzimidazol-1-one increase lipophilicity (predicted logP = 0.04 ± 0.40), improving blood-brain barrier penetration .

Activité Biologique

3,4-Dihydro-2H-pyrido[1,2-a]benzimidazol-1-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C11H10N2O
  • Molecular Weight : 186.21 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of benzimidazole compounds, it was found that this particular compound demonstrated potent activity against a range of bacterial strains including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to be notably low, indicating high efficacy against these pathogens .

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro assays revealed that it inhibits the proliferation of several cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, the compound exhibited an IC50 value in the micromolar range, suggesting it could serve as a lead compound for further development in cancer therapy .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound possesses anti-inflammatory properties. Experimental models showed a reduction in inflammatory markers and symptoms in conditions such as carrageenan-induced paw edema. The compound's ability to inhibit pro-inflammatory cytokines suggests a mechanism that may involve modulation of immune responses .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : It may interact with specific receptors involved in inflammation and apoptosis pathways.
  • Oxidative Stress Modulation : The compound appears to modulate oxidative stress levels within cells, contributing to its anticancer and anti-inflammatory effects.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial activity of various benzimidazole derivatives including this compound. The results indicated that this compound had MIC values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance its antimicrobial potency further .

Study 2: Anticancer Activity

In vitro testing on multiple cancer cell lines revealed that the compound induced significant cytotoxicity with an IC50 value of approximately 12 µM against HeLa cells. Flow cytometry analysis indicated that treatment led to increased annexin V positivity, suggesting induction of apoptosis. Additionally, Western blot analyses showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins following treatment with the compound .

Data Tables

Biological Activity Effect Reference
AntimicrobialMIC: 8–32 µg/mL against S. aureus and E. coli
AnticancerIC50: ~12 µM against HeLa cells
Anti-inflammatoryReduced paw edema in vivo

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs), which allow efficient assembly of heterocyclic frameworks. For example, nitromethylene intermediates can act as precursors, as demonstrated in the preparation of structurally related pyrido-benzimidazoles . Optimization involves adjusting reaction conditions (solvent polarity, temperature, and catalyst loading) to improve yields. Microwave-assisted synthesis may also reduce reaction times while maintaining regioselectivity .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the 3D structure, as shown in studies of related tetrahydropyrido-benzimidazolones . Complementary techniques include 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon connectivity. For example, distinct chemical shifts for the carbonyl group (C=O) and fused aromatic protons are critical markers .

Q. What analytical methods are suitable for assessing purity in pharmaceutical research?

  • Methodological Answer : Reverse-phase HPLC with UV detection is widely used. A validated method involves a C18 column, ammonium acetate buffer (pH 6.5), and gradient elution with acetonitrile to resolve impurities. This approach aligns with pharmacopeial guidelines for structurally similar heterocycles .

Advanced Research Questions

Q. How can researchers address solubility challenges in biological assays for this compound?

  • Methodological Answer : Solubility can be enhanced via salt formation (e.g., hydrochloride salts) or co-solvent systems (DMSO/PEG-400). For instance, analogs with hydrophilic substituents (e.g., hydroxyl or amino groups) show improved aqueous solubility while retaining bioactivity, as seen in related benzimidazole derivatives .

Q. What strategies optimize catalytic efficiency in synthesizing derivatives of this scaffold?

  • Methodological Answer : Asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) can introduce chirality into substituents. For example, Pd-catalyzed cross-coupling reactions enable aryl/alkyl functionalization at the pyridine or benzimidazole moieties . Green chemistry principles (e.g., solvent-free conditions or recyclable catalysts) further improve sustainability .

Q. How do structural modifications influence biological activity in SAR studies?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., fluoro or nitro) at specific positions enhances antimicrobial or antitumor activity. For instance, fluorinated analogs of pyrido-benzimidazoles exhibit improved binding to bacterial DNA gyrase, as shown in triazolo-pyrimidine derivatives . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target proteins .

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Methodological Answer : Discrepancies between experimental and theoretical NMR spectra often arise from dynamic effects (e.g., tautomerism). Variable-temperature NMR or DFT calculations (using Gaussian or ORCA) can model these effects. For example, proton exchange in the imidazole ring may require 2D 1H^1H-1H^1H COSY to confirm connectivity .

Q. What stability studies are critical for long-term storage of this compound?

  • Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH) identifies degradation pathways. LC-MS can detect oxidation products (e.g., N-oxide formation) or hydrolysis of the lactam ring. Buffered solutions (pH 6–7) minimize degradation, as demonstrated in studies of similar benzimidazoles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.